molecular formula C7H11F3O2 B2812996 (2S)-6,6,6-Trifluoro-2-methylhexanoic acid CAS No. 2248187-78-0

(2S)-6,6,6-Trifluoro-2-methylhexanoic acid

Cat. No.: B2812996
CAS No.: 2248187-78-0
M. Wt: 184.158
InChI Key: FCJNGYWGGYQYSA-YFKPBYRVSA-N
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Description

(2S)-6,6,6-Trifluoro-2-methylhexanoic acid: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanoic acid chain The compound’s structure includes a chiral center at the second carbon, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2S)-6,6,6-Trifluoro-2-methylhexanoic acid typically begins with commercially available starting materials such as 6,6,6-Trifluorohexanoic acid and 2-methyl-1-butanol.

    Reaction Steps:

    Industrial Production Methods: Industrial production may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-6,6,6-Trifluoro-2-methylhexanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols or alkanes.

    Substitution: Formation of trifluoromethyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Fluorinated Compounds: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure and reactivity.

    Metabolic Studies: Used in studies to understand the metabolism of fluorinated compounds in biological systems.

Medicine:

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals, particularly those targeting metabolic pathways.

    Diagnostic Agents: Used in the development of fluorinated diagnostic agents for imaging techniques like positron emission tomography (PET).

Industry:

    Material Science: Utilized in the production of fluorinated polymers and coatings with enhanced chemical resistance and stability.

    Agriculture: Investigated for use in the synthesis of agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The trifluoromethyl group can interact with enzyme active sites, potentially inhibiting enzyme activity by mimicking natural substrates or binding irreversibly.

    Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

    6,6,6-Trifluorohexanoic acid: Lacks the methyl group at the second carbon, resulting in different reactivity and applications.

    2-Methylhexanoic acid: Lacks the trifluoromethyl group, leading to significantly different chemical properties and uses.

    (2S)-2-Methylhexanoic acid:

Uniqueness:

    Fluorine Atoms: The presence of three fluorine atoms significantly enhances the compound’s chemical stability and reactivity.

    Chiral Center: The chiral center at the second carbon provides optical activity, making it useful in enantioselective synthesis and studies.

Properties

IUPAC Name

(2S)-6,6,6-trifluoro-2-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-5(6(11)12)3-2-4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJNGYWGGYQYSA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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